Chlorprothixene lactate

Description

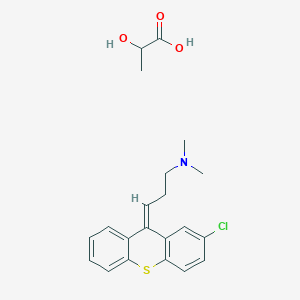

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

325124-87-6 |

|---|---|

Molecular Formula |

C21H24ClNO3S |

Molecular Weight |

405.9 g/mol |

IUPAC Name |

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;2-hydroxypropanoic acid |

InChI |

InChI=1S/C18H18ClNS.C3H6O3/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;1-2(4)3(5)6/h3-4,6-10,12H,5,11H2,1-2H3;2,4H,1H3,(H,5,6)/b14-7-; |

InChI Key |

ADFVBGPZUBEEQW-KIUKIJHYSA-N |

Isomeric SMILES |

CC(C(=O)O)O.CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Canonical SMILES |

CC(C(=O)O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Chlorprothixene Lactate

Early Synthetic Approaches to Thioxanthene (B1196266) Derivatives

The development of thioxanthene-based therapeutic agents began in the late 1950s, driven by the search for alternatives to the established phenothiazine (B1677639) antipsychotics. These early synthetic efforts were primarily focused on the efficient construction of the core tricyclic thioxanthene ring system. The key intermediate for many thioxanthene derivatives, including chlorprothixene (B1288), is 2-chlorothioxanthen-9-one. Classical organic reactions were adapted for this purpose, with several methods being prominent.

One foundational approach involves the Ullmann condensation , a copper-catalyzed reaction used to form aryl-sulfur bonds. In this context, a thiophenol derivative is reacted with an aryl halide to create the diaryl sulfide backbone necessary for the thioxanthene structure. For the synthesis of the 2-chloro-substituted core, this typically involved the reaction of a 2-halobenzoic acid with 4-chlorothiophenol.

Following the formation of the diaryl sulfide, the central ring is closed via an intramolecular Friedel-Crafts acylation . This reaction, typically catalyzed by strong acids or Lewis acids like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), acylates one of the aromatic rings with the carboxylic acid group of the other, forming the ketone at the 9-position of the thioxanthene nucleus.

Another classical method that has been employed for the synthesis of related tricyclic systems is the Pschorr cyclization . This reaction proceeds through the copper-catalyzed intramolecular cyclization of a diazonium salt, which can be formed from a precursor containing an appropriately positioned amine group. While less common for this specific scaffold, it represents a valid historical strategy for the formation of biaryl linkages and subsequent ring closure. These early methodologies established the fundamental chemical steps required to access the thioxanthene core, paving the way for more refined and modern synthetic routes.

Modern Synthetic Routes for Chlorprothixene and Analogues

Modern syntheses of chlorprothixene are refined versions of the early approaches, optimized for yield, purity, and stereochemical control. A representative and widely recognized synthetic route is outlined below, culminating in the formation of chlorprothixene.

The synthesis begins with the formation of a substituted diaryl sulfide. This is typically achieved by reacting 2-mercaptobenzoic acid with 1-bromo-4-chlorobenzene . This nucleophilic aromatic substitution reaction forms 2-(4-chlorophenylthio)benzoic acid .

The next crucial step is the intramolecular cyclization to form the thioxanthen-9-one core. The carboxylic acid is first activated, often by conversion to its acid chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the acid chloride undergoes an intramolecular Friedel-Crafts acylation, yielding 2-chlorothioxanthen-9-one .

With the tricyclic ketone in hand, the characteristic side chain is introduced. A Grignard reaction is employed, where 2-chlorothioxanthen-9-one is treated with 3-(dimethylamino)propylmagnesium bromide . This reaction adds the side chain to the carbonyl carbon, forming a tertiary alcohol intermediate.

The final step is the dehydration of the tertiary alcohol to create the exocyclic double bond. This elimination reaction is critical as it establishes the geometric isomers of chlorprothixene. The dehydration can be achieved by treating the alcohol with a strong acid or by acylation with a reagent like acetyl chloride followed by pyrolysis of the resulting acetate ester. This final transformation yields a mixture of (Z)- and (E)-chlorprothixene, from which the desired active isomer must be isolated.

Strategies for Stereochemical Control (Z-/E-Isomer Synthesis)

The pharmacological activity of chlorprothixene is almost exclusively associated with its (Z)-isomer (also referred to as the cis-isomer). The (E)- or trans-isomer is considered virtually inactive. Consequently, controlling the stereochemical outcome of the synthesis to favor the (Z)-isomer is of paramount importance.

The dehydration of the tertiary alcohol intermediate is a key control point. The ratio of (Z) to (E) isomers formed can be influenced by the choice of dehydrating agent and the reaction conditions. Different acids can favor the formation of one isomer over the other, although this method often results in mixtures that require purification.

A more precise and widely used method for controlling the olefination is the Wittig reaction . This reaction involves the treatment of the 2-chlorothioxanthen-9-one ketone with a pre-formed phosphorus ylide, such as (3-(dimethylamino)propyl)triphenylphosphorane. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

| Ylide Type | Substituent on Ylide Carbon (R) | Typical Reaction Conditions | Predominant Alkene Isomer |

| Unstabilized | Alkyl, H | Salt-free, aprotic solvent | (Z)-alkene |

| Stabilized | Electron-withdrawing group (e.g., -CO₂R, -CN) | Protic or aprotic solvents | (E)-alkene |

| Semi-stabilized | Aryl, Vinyl | Intermediate conditions | Mixture of (Z) and (E) |

For the synthesis of (Z)-chlorprothixene, an unstabilized ylide is required. Under salt-free conditions, the reaction proceeds through a kinetically controlled pathway involving a syn-oxaphosphetane intermediate, which preferentially collapses to form the (Z)-alkene.

Other modern olefination methods also offer high Z-selectivity and can be applied in this context. The Horner-Wadsworth-Emmons (HWE) reaction , particularly under Still-Gennari modified conditions using electron-withdrawing phosphonates, can be tuned to produce (Z)-alkenes with high selectivity. Similarly, certain variations of the Julia-Kocienski olefination can provide excellent Z-selectivity in the formation of trisubstituted alkenes.

Derivatization Strategies for Novel Thioxanthene Compounds

The thioxanthene scaffold has proven to be a versatile template for medicinal chemistry, and various derivatization strategies have been employed to synthesize novel compounds with modified properties. These strategies generally involve modifications to the side chain, the tricyclic core, or both.

Side-Chain Modification: A primary strategy for generating new analogues involves altering the structure of the aminoalkylidene side chain at the 9-position. Structure-activity relationship (SAR) studies have shown that the nature of this side chain significantly influences neuroleptic potency. For example, replacing the simple dimethylaminopropyl group of chlorprothixene with a piperazine-containing side chain, such as a β-hydroxyethylpiperazinopropyl group, can lead to more potent compounds like flupentixol or clopenthixol (B1202743). These modifications can alter the compound's interaction with dopamine (B1211576) receptors and other biological targets.

Scaffold Modification and Ring Annulation: More profound structural changes involve the chemical modification of the thioxanthene ring system itself. One such approach is the synthesis of tetracyclic thioxanthene derivatives. These can be prepared from a substituted thioxanthen-9-one precursor via a nucleophilic aromatic substitution followed by a concerted dehydrative cyclization, leading to novel, rigidified ring systems with distinct pharmacological profiles.

Bioisosteric Replacement: Bioisosterism is a common strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic properties. In the context of thioxanthenes, the chlorine atom at the 2-position can be replaced with other electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, which is present in analogues like flupentixol. This modification often leads to a significant increase in antipsychotic activity.

Library Synthesis for Drug Discovery: Modern drug discovery efforts often employ parallel synthesis to create libraries of related compounds for high-throughput screening. The thioxanthen-9-one core is an amenable scaffold for such approaches. For example, libraries of 3-substituted thioxanthen-9-one-10,10-dioxides have been synthesized via nucleophilic aromatic substitution and amide bond formation to explore their potential in other therapeutic areas, such as oncology.

These derivatization strategies highlight the chemical tractability of the thioxanthene scaffold and its continued importance as a source of novel bioactive molecules.

Molecular Pharmacology and Receptor Binding Profile of Chlorprothixene

Neurotransmitter Receptor Antagonism and Agonism

Chlorprothixene's mechanism of action is primarily centered on its ability to act as an antagonist at multiple postsynaptic receptors. drugbank.comthebiogrid.org This broad pharmacological profile, encompassing several key neurotransmitter systems, defines its therapeutic and side-effect characteristics. patsnap.com

Chlorprothixene (B1288) demonstrates potent antagonism across multiple dopamine (B1211576) receptor subtypes. selleckchem.comselleckchem.com It blocks postsynaptic D1, D2, and D3 receptors in the mesolimbic pathways of the brain. drugbank.comselleckchem.com The antagonism of D2 receptors, in particular, is a key mechanism for its antipsychotic effects, as it modulates the dopaminergic overactivity associated with the positive symptoms of psychosis. patsnap.com The compound also shows strong binding affinity for D5 receptors. selleckchem.comselleckchem.com This multi-subtype dopamine receptor blockade is a hallmark of its action as a first-generation antipsychotic. patsnap.comdrugbank.com

In addition to its dopaminergic activity, chlorprothixene is a strong antagonist at several serotonin (B10506) (5-hydroxytryptamine) receptor subtypes. drugbank.comselleckchem.com It exhibits potent blocking effects at 5-HT2 receptors, an action that may contribute to mitigating some extrapyramidal side effects typically associated with pure dopamine antagonists. patsnap.comwikipedia.org Research has also identified high binding affinities for 5-HT6 and 5-HT7 receptors. selleckchem.comselleckchem.com Antagonism at these specific serotonin receptor subtypes is a feature of many antipsychotic agents and is thought to play a role in modulating mood and cognition. researchgate.net

One of the most potent actions of chlorprothixene is its strong antagonism of the histamine (B1213489) H1 receptor. patsnap.comdrugbank.comselleckchem.comselleckchem.com This high affinity and blocking action at H1 receptors is a primary contributor to the compound's sedative properties. patsnap.com This mechanism is common among many first-generation antipsychotics and antihistamines. patsnap.comdrugbank.com

Chlorprothixene also functions as a blocker of alpha-1 adrenergic receptors. drugbank.comthebiogrid.orgdrugbank.com This antagonism inhibits the effects of norepinephrine (B1679862) at the postsynaptic membrane, leading to effects on vascular smooth muscle and blood pressure regulation. nih.gov This activity is a significant component of its broad receptor interaction profile. drugbank.comthebiogrid.org

Quantitative Receptor Binding Affinities and Potency Profiles

The potency of chlorprothixene at various receptors can be quantified by its binding affinity, commonly expressed as the inhibition constant (Ki). scielo.br A lower Ki value signifies a stronger binding affinity between the compound and the receptor. scielo.br Chlorprothixene exhibits a diverse profile with high affinity for a range of receptors, as detailed in the research findings below. selleckchem.comselleckchem.com

The binding affinities of chlorprothixene for key neurotransmitter receptors have been determined in various studies. The following table summarizes these quantitative findings, demonstrating the compound's potent interactions with dopamine, serotonin, and histamine receptors in particular. selleckchem.comselleckchem.com

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D1 | 18 |

| Dopamine D2 | 2.96 |

| Dopamine D3 | 4.56 |

| Dopamine D5 | 9 |

| Serotonin 5-HT2 | 9.4 |

| Serotonin 5-HT6 | 3 |

| Serotonin 5-HT7 | 5.6 |

| Histamine H1 | 3.75 |

Molecular Mechanisms of Receptor Interaction and Signal Transduction

The therapeutic and pharmacological effects of chlorprothixene are a direct consequence of its ability to bind to and block the signal transduction pathways of several key neurotransmitter receptors.

Dopamine Receptor Interaction: Chlorprothixene functions as a potent antagonist at dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families. wikipedia.org Its primary antipsychotic action is attributed to the blockade of postsynaptic D2 receptors in the brain's mesolimbic system. nih.govpatsnap.com This antagonism interferes with the normal signal transduction cascade initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to decreased intracellular levels of the second messenger cyclic AMP (cAMP). By blocking these receptors, chlorprothixene prevents this inhibitory action, thereby modulating downstream signaling pathways and neuronal activity, which is thought to alleviate the positive symptoms of psychosis. drugbank.com

Serotonin Receptor Interaction: Chlorprothixene is also a strong antagonist of serotonin receptors, particularly the 5-HT2A, 5-HT6, and 5-HT7 subtypes. wikipedia.orgselleckchem.com The blockade of 5-HT2A receptors is a key feature shared with many atypical antipsychotics. nih.gov 5-HT2A receptors, when activated by serotonin, couple to Gq/11 proteins, which in turn activate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC). drugbank.com Chlorprothixene's antagonism at these receptors inhibits this signaling pathway. This action is believed to contribute to its effects on the negative symptoms of schizophrenia and may mitigate some of the extrapyramidal side effects typically associated with potent D2 receptor antagonists. patsnap.comwikipedia.org

Histamine and Adrenergic Receptor Interaction: The compound is a potent antagonist of the histamine H1 receptor. selleckchem.comdrugbank.com H1 receptors are GPCRs that also couple to Gq/11, activating the PLC-IP3-DAG pathway. By blocking H1 receptors, chlorprothixene inhibits histamine-mediated signal transduction, which is responsible for its sedative properties. patsnap.com Furthermore, chlorprothixene acts as an antagonist at α1-adrenergic receptors. nih.govguidetoimmunopharmacology.org These receptors also couple to the Gq/11 pathway. Blockade of α1-adrenergic receptors in the vasculature can lead to the inhibition of norepinephrine-induced vasoconstriction. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor Interaction: Chlorprothixene demonstrates antagonist activity at muscarinic acetylcholine receptors (M1-M5). drugbank.com These receptors are involved in a wide range of central and peripheral nervous system functions. As GPCRs, they couple to various G-proteins to initiate different signaling cascades. For instance, M1, M3, and M5 receptors typically couple to Gq/11, while M2 and M4 receptors couple to Gi/o, leading to the inhibition of adenylyl cyclase. drugbank.com By blocking these receptors, chlorprothixene interferes with cholinergic neurotransmission, which accounts for its anticholinergic effects. wikipedia.org

Preclinical Pharmacological Investigations of Chlorprothixene Lactate

In Vitro Studies on Cellular and Molecular Targets

In vitro research provides a foundational understanding of a compound's mechanism of action at the subcellular level. Studies on chlorprothixene (B1288) lactate (B86563) have explored its effects on a range of biological targets and pathways.

The therapeutic and off-target effects of a drug are fundamentally governed by its interaction with protein receptors. This interaction is defined by binding affinity (how strongly the drug binds), kinetics (the rates of association and dissociation), and thermodynamics (the energy changes associated with binding). malvernpanalytical.com Binding kinetics, described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), are crucial determinants of a drug's efficacy and duration of action. csmres.co.uknih.govscholarsresearchlibrary.com The ratio of these constants (kₒff/kₒₙ) defines the equilibrium dissociation constant (K₋), a measure of binding affinity. scholarsresearchlibrary.com

Chlorprothixene is known to interact with multiple G protein-coupled receptors (GPCRs), with a notable affinity for the dopamine (B1211576) D2 receptor. researchgate.net Molecular docking models suggest that, like other aminergic GPCR ligands, the protonatable nitrogen atom in chlorprothixene's side chain forms a key electrostatic interaction with a conserved aspartate residue (Asp 3.32) in the receptor's orthosteric binding site. researchgate.net While these models provide insight into the binding mode, specific experimental data detailing the kinetic rate constants (kₒₙ, kₒff) and thermodynamic parameters (i.e., changes in Gibbs free energy, enthalpy, and entropy) for chlorprothixene lactate binding to its various receptor targets are not extensively detailed in the available literature.

Upon binding to its primary targets, this compound can influence downstream intracellular signaling cascades that regulate numerous cellular functions.

Protein Kinase C-δ (PKC-δ): Protein Kinase C is a family of enzymes crucial for signal transduction, and its activity can be modulated by various compounds. researchgate.net Specifically, Protein Kinase C-delta (PKC-δ) has been implicated in controlling the secretion of proteolytic enzymes and can play a dual role in cancer progression by promoting mitogenesis while limiting metastatic potential. nih.gov However, direct studies detailing the specific modulatory effect of this compound on the activity or expression of the PKC-δ isoform have not been identified in the reviewed literature.

Akt Expression: The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. nih.gov The lactate component of this compound is relevant in this context. Studies investigating the effects of exogenous lactate administration in preclinical models have demonstrated a positive influence on this pathway. Research has shown that lactate administration can significantly increase the mRNA expression of Protein Kinase B (Akt) and the mammalian target of rapamycin (B549165) (mTOR) in skeletal muscle. nih.govnih.govmdpi.comresearchgate.net This upregulation of gene expression for key protein synthesis factors suggests that the lactate moiety could potentially influence cellular synthesis processes. mdpi.comresearchgate.net

Cellular metabolism, particularly energy production and redox balance, is a potential target for pharmacological agents.

ATP Levels: Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its levels are tightly regulated by processes like the phosphocreatine (B42189) system. nih.govtennessee.edu In vitro studies on bullfrog spinal nerves have shown that the trans-isomer of chlorprothixene can cause a modest but significant reduction in ATP content. nih.gov This suggests a potential, though not severe, interference with cellular energy homeostasis.

NADH Activity: The lactate component of the compound is directly involved in cellular redox balance. The conversion of lactate to pyruvate (B1213749) is catalyzed by lactate dehydrogenase (LDH), a reaction that involves the reduction of NAD⁺ to NADH. This process links this compound to the cellular pool of NADH, a critical coenzyme in energy production and various metabolic pathways. dntb.gov.ua

ROS Production: Reactive oxygen species (ROS) are byproducts of metabolism that also function as signaling molecules. Thioxanthene (B1196266) drugs, including chlorprothixene, have been reported to possess antioxidant properties, suggesting they may counteract oxidative stress. nih.gov This is potentially linked to their ability to inhibit voltage-gated proton channels, which sustain the activity of NADPH oxidase, a major source of cellular ROS. nih.gov The inhibition of proton currents by chlorprothixene (IC₅₀ = 1.7μM) may therefore contribute to its antioxidant effects. nih.gov

Some psychotropic compounds have been found to possess secondary antimicrobial properties. While specific studies focusing solely on this compound are limited, research into the broader class of phenothiazine-related drugs provides relevant insights. Phenothiazines and their derivatives have been reported to exhibit antimicrobial activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. frontiersin.orgresearchgate.net

For instance, promazine (B1679182), a related phenothiazine (B1677639), has a reported minimum inhibitory concentration (MIC) of 128 mg/L against a strain of methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Furthermore, novel synthesized derivatives of promazine have shown highly increased antimicrobial activity against several Gram-positive pathogens, with MIC values in the range of 0.5–2 mg/L. frontiersin.org Another related compound, chlorpromazine (B137089), has also demonstrated antimicrobial and antibiofilm activity against various Gram-positive bacterial strains. nih.gov These findings suggest that the thioxanthene scaffold of chlorprothixene may possess intrinsic antimicrobial potential that warrants further investigation.

Axonal transport is a vital process for neuronal function and survival, and its disruption is implicated in neurodegenerative conditions. In vitro studies using spinal nerves from the bullfrog have demonstrated that chlorprothixene is an inhibitor of fast axonal transport. nih.gov

The mechanism of this inhibition is not believed to be caused by a disruption of microtubules or a major deficit in oxidative metabolism. nih.gov Instead, the potency of chlorprothixene as an inhibitor of axonal transport parallels its potency as an antagonist of calmodulin. nih.govdrexel.edu Calmodulin is a key calcium-binding protein that modulates numerous cellular processes, and its inhibition by chlorprothixene appears to be the primary mechanism underlying the disruption of axonal transport. nih.govpasteur.fr This interaction is calcium-dependent and is a characteristic shared among many phenothiazine-related drugs. drexel.edu

In conjunction with transport inhibition, exposure to the trans-isomer of chlorprothixene at concentrations that inhibit transport also resulted in moderate reductions in the levels of key energy-related phosphates. nih.gov

| Metabolite | Observed Effect | Percentage Reduction |

|---|---|---|

| Adenosine Triphosphate (ATP) | Significant Reduction | 22% |

| Creatine Phosphate | Significant Reduction | 20% |

In Vivo Animal Model Studies

Assessment of Central Nervous System Effects

Preclinical evaluations in animal models have established that chlorprothixene exhibits characteristic depressant effects on the central nervous system, consistent with its classification as a neuroleptic agent. karger.com In rat models, chlorprothixene has been shown to disrupt conditioned avoidance behavior. karger.com Unlike some other antipsychotics such as thiothixene (B151736), which selectively disrupts avoidance while leaving escape behavior intact, chlorprothixene administration leads to a loss of both escape and avoidance behaviors. karger.com This suggests a more pronounced sedative effect. karger.com

Further studies have demonstrated its ability to potentiate the effects of other central nervous system depressants. For instance, chlorprothixene enhances the loss of the righting reflex induced by hexobarbital (B1194168) in rats. karger.com In cynomolgus monkeys, oral administration produced significant sedative and withdrawal effects. karger.com The compound also induces catalepsy and blocks amphetamine-induced stereotyped behaviors, which are standard preclinical indicators of antipsychotic activity. karger.comslideshare.net Additionally, chlorprothixene can cause hypothermic responses, another common feature of centrally-acting neuroleptic drugs. karger.com

Neurobiological Impact (e.g., Retinal Activity, Visual Cortex Potentials)

The specific preclinical impact of this compound on retinal activity and visual cortex potentials is not extensively detailed in publicly available research. However, it is known that visual system abnormalities are a feature of schizophrenia, the primary condition treated by antipsychotics. Studies have shown that patients with schizophrenia exhibit electrophysiological deficits in both the retina and the visual cortex. nih.gov Research has identified alterations in the P100 wave in the visual cortex of patients, indicating deficits in early visual processing. nih.gov A positive association has been found between the latency of the retinal N95 wave and the cortical P100 wave in individuals with schizophrenia, suggesting that retinal abnormalities may contribute to the visual processing deficits observed in the cortex. nih.gov

While direct studies on chlorprothixene's effect are scarce, the progression of certain neurodegenerative diseases like glaucoma involves a correlated deterioration of retinal structure and visual cortex activity. nih.govfrontiersin.orgresearchgate.net Mouse models of retinal degeneration show a strong correlation between the thinning of the photoreceptive layer in the retina and a loss of neural activity in the visual cortex. frontiersin.org Given that antipsychotics modulate neurotransmitter systems that are also present in the retina, it is plausible that chlorprothixene could have an impact on these electrophysiological measures, but dedicated preclinical studies are required to confirm this.

Neuroprotection Studies in Models of Neurological Disorders

While the lactate component of the compound has been investigated independently for its neuroprotective properties, studies focusing specifically on this compound in neuroprotection models are limited. L-lactate, as a molecule, has shown beneficial effects in experimental models of ischemia-reperfusion injury and other acute brain injuries. mdpi.comkaust.edu.sa In mouse models of ischemic stroke, intravenous administration of sodium L-lactate was found to reduce lesion size and improve neurological outcomes, particularly when given shortly after the ischemic event. mdpi.comkaust.edu.sa Further studies suggest that L-lactate's neuroprotective effects may be mediated through the activation of the L-lactate receptor HCA1, leading to reduced lesion volume and enhanced angiogenesis. mdpi.com It has also been shown to protect neurons against glutamate-induced excitotoxicity. academindex.com

However, these findings pertain to lactate itself and cannot be directly extrapolated to this compound without specific investigation. The antipsychotic component, chlorprothixene, acts primarily by blocking dopamine and other receptors, an action that is distinct from the metabolic and signaling roles of lactate. drugbank.com Whether the combination of these two moieties in a single compound confers any synergistic or unique neuroprotective benefits in preclinical models of neurological disorders remains an area for future research.

Evaluation of Potential Antimicrobial Efficacy in Vivo

The potential antimicrobial properties of chlorprothixene have been explored, primarily in in vitro settings, with less data available from in vivo models. The lactate component is relevant in the context of lactic acid bacteria (LAB), which are known to produce various antimicrobial metabolites like organic acids, hydrogen peroxide, and bacteriocins. nih.gov These substances are effective against pathogenic and spoilage microorganisms. nih.gov

However, the antimicrobial interest in chlorprothixene stems from the properties of the parent molecule. Phenothiazines and related thioxanthenes have been noted for their broad-spectrum antimicrobial activities. While specific in vivo studies evaluating this compound's efficacy against bacterial infections are not well-documented in the available literature, the general class of compounds shows promise. For new potential antibiotics, in vivo efficacy is typically tested in animal infection models, such as respiratory tract or thigh infection models in mice, to assess whether the compound can reduce the bacterial load. mdpi.com Further in vivo studies would be necessary to determine if this compound has therapeutic potential as an antimicrobial agent in a clinical setting.

Comparative Preclinical Pharmacological Profiles with Related Antipsychotics

Chlorprothixene's preclinical profile is often compared to other thioxanthenes and the structurally similar phenothiazines to understand its relative potency and spectrum of effects. In comparative studies in rats, chlorprothixene has been evaluated alongside thiothixene and clopenthixol (B1202743). karger.com While all three disrupt conditioned avoidance behavior, chlorprothixene and clopenthixol also impair escape behavior, an effect less prominent with thiothixene. karger.com

Compared to thiothixene, chlorprothixene is markedly more effective at blocking thermoregulatory responses in cold environments, potentiating hexobarbital-induced sleep, and eliciting muscle flaccidity. karger.com Conversely, thiothixene is more potent in producing catalepsy and blocking amphetamine-induced stereotypy. karger.com When compared with the phenothiazine chlorpromazine, chlorprothixene demonstrates a similar but not identical profile. Both drugs have predominantly sedative effects on continuous avoidance behavior in rats, though chlorprothixene was found to be somewhat more potent in certain avoidance paradigms. karger.com

| Pharmacological Effect | Chlorprothixene | Thiothixene | Chlorpromazine | Reference |

|---|---|---|---|---|

| Conditioned Avoidance Disruption | Effective | Effective (Selective) | Effective | karger.comkarger.com |

| Escape Behavior Disruption | Effective | Ineffective | - | karger.com |

| Catalepsy Induction | Effective | More Potent | Effective | karger.com |

| Amphetamine Antagonism | Effective | More Potent | Effective | karger.com |

| Hexobarbital Potentiation | Markedly Effective | Ineffective | - | karger.com |

| Hypothermia Induction | Effective | Less Effective | - | karger.com |

Methodologies for Preclinical Pharmacological Characterization

The preclinical characterization of antipsychotic agents like this compound involves a battery of standardized in vivo and in vitro models designed to predict clinical efficacy and mechanism of action. slideshare.netslideshare.net

In Vivo Behavioral Models: These are crucial for assessing the antipsychotic-like and sedative properties of a compound. slideshare.net

Catalepsy Test: The induction of catalepsy in rodents is a classic screening test for neuroleptic activity and is predictive of dopamine D2 receptor blockade. slideshare.netresearchgate.net An animal is considered cataleptic if it remains in an externally imposed posture for a set period. slideshare.net

Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. karger.comresearchgate.net Inhibition of CAR is highly predictive of antipsychotic efficacy. iu.edu

Pharmacologic Antagonism: These tests measure a compound's ability to block behaviors induced by dopamine agonists like amphetamine or apomorphine. slideshare.netresearchgate.net The inhibition of amphetamine-induced stereotyped behaviors (e.g., continuous sniffing, licking, or gnawing) in rats is a widely used screen. slideshare.net

In Vitro Methodologies: These are used to determine the compound's binding affinity for various neurotransmitter receptors.

Receptor Binding Assays: These assays quantify the affinity of chlorprothixene for dopamine (D1, D2, D3), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic, and adrenergic (alpha-1) receptors. drugbank.comnih.govdrugbank.com The high correlation between D2 receptor affinity and clinical antipsychotic potency solidified this as a primary screening target. nih.gov

These methodologies, used in combination, provide a comprehensive pharmacological profile that helps to characterize the potency, efficacy, and potential mechanism of action of compounds like this compound before they are considered for human trials.

Metabolic Pathways of Chlorprothixene

Hepatic Biotransformation Mechanisms

The metabolism of chlorprothixene (B1288) is predominantly hepatic and can be broadly categorized into Phase I and Phase II reactions. wikipedia.org Phase I reactions introduce or expose functional groups on the parent molecule, thereby increasing its polarity. For chlorprothixene, these reactions primarily include N-demethylation of the dimethylaminopropyl side chain, sulfoxidation of the thioxanthene (B1196266) ring system, and hydroxylation at various positions on the aromatic rings. rroij.com

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions. The most significant of these is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of the phenolic metabolites, forming more water-soluble glucuronides that are readily excreted in the urine and feces. wikipedia.org

Identification and Characterization of Major Metabolites

Several key metabolites of chlorprothixene have been identified in biological fluids. The primary metabolic pathways and their resulting products are detailed below:

N-demethylation: This process involves the removal of one or both methyl groups from the tertiary amine side chain, leading to the formation of N-desmethylchlorprothixene (norchlorprothixene) and N,N-didesmethylchlorprothixene. N-desmethylchlorprothixene is a significant and pharmacologically active metabolite.

Sulfoxidation: Oxidation of the sulfur atom in the thioxanthene ring results in the formation of chlorprothixene sulfoxide. This is a major pathway in the metabolism of chlorprothixene.

Hydroxylation: The aromatic rings of the chlorprothixene molecule are susceptible to hydroxylation at several positions. Phenolic metabolites are formed through this pathway, which can then be conjugated in Phase II metabolism.

Below is a table summarizing the major identified metabolites of chlorprothixene.

| Metabolite Name | Metabolic Pathway |

| N-desmethylchlorprothixene | N-demethylation |

| Chlorprothixene Sulfoxide | Sulfoxidation |

| Hydroxylated derivatives | Aromatic Hydroxylation |

| Glucuronide conjugates | Glucuronidation (Phase II) |

Enzyme Systems Involved in Chlorprothixene Metabolism

The biotransformation of chlorprothixene is catalyzed by a variety of enzyme systems, with the Cytochrome P450 (CYP) superfamily playing a central role in its Phase I metabolism. While direct studies on chlorprothixene are limited, inferences can be drawn from research on structurally similar phenothiazine (B1677639) antipsychotics, such as chlorpromazine (B137089).

The primary CYP isoenzymes implicated in the metabolism of first-generation antipsychotics are CYP1A2, CYP2D6, and CYP3A4. rroij.com

CYP1A2: This enzyme is suggested to be significantly involved in the N-demethylation of chlorprothixene. Studies on chlorpromazine have shown that CYP1A2 is a key enzyme in this metabolic pathway. nih.gov

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is likely involved in multiple metabolic pathways of chlorprothixene, including N-demethylation and sulfoxidation. drugbank.comaustinpublishinggroup.com

CYP2D6: This isoenzyme is known to be highly polymorphic and plays a crucial role in the metabolism of many psychotropic drugs. It is likely involved in the hydroxylation of the chlorprothixene molecule. drugbank.comresearchgate.net

The table below outlines the probable contribution of these CYP isoenzymes to the main metabolic reactions of chlorprothixene.

| Metabolic Reaction | Probable Primary CYP Isoenzyme(s) |

| N-demethylation | CYP1A2, CYP3A4 |

| Sulfoxidation | CYP3A4, CYP1A2 |

| Aromatic Hydroxylation | CYP2D6 |

Analytical Methodologies for Chlorprothixene Lactate Research

Spectrophotometric Derivative Techniques for Quantitative Analysis

Derivative spectrophotometry offers a powerful tool for the quantitative analysis of chlorprothixene (B1288), enhancing the resolution of spectra and reducing matrix interference. This technique involves the mathematical differentiation of a zero-order absorption spectrum, resulting in first-order, second-order, or higher-order derivative spectra.

Zero-Order, First-Order, and Second-Order Derivative Spectrophotometry

Zero-order spectrophotometry, which measures the direct absorbance of a solution, forms the basis for derivative techniques. For chlorprothixene hydrochloride (a closely related salt), quantitative analysis has been successfully performed using zero-order (D0), first-order (D1), and second-order (D2) derivative spectrophotometry. These methods provide simple, accurate, and reproducible means for the determination of the compound.

In a specific application, these techniques were utilized to determine chlorprothixene hydrochloride within a concentration range of 0.4-3 μg.ml-1. The measurements were taken at distinct wavelengths for each derivative order to ensure maximum sensitivity and selectivity. Another study focused on a first derivative spectrum (D1) method, measuring the oxidized form of the drug relative to the unoxidized drug. researchgate.net This approach is specific for the intact drug and is not affected by the presence of oxidative decomposition products. researchgate.net

The linearity, accuracy, and precision of these methods have been validated according to ICH Guidelines. Key validation parameters, such as the limit of detection (LOD) and the limit of quantification (LOQ), have been established, demonstrating the sensitivity of the techniques. For instance, the LOD for chlorprothixene hydrochloride was found to be between 0.0531-0.0611 μg.ml-1, with the LOQ ranging from 0.1776-0.2044 μg.mL-1.

| Derivative Order | Wavelength (nm) | Linearity Range (μg/ml) | Regression Equation (Example) | Correlation Coefficient (R²) |

|---|---|---|---|---|

| Zero-Order (D0) | 196.6, 258.4 | 0.4-3 | y = 0.0762x + 0.3093 (at 258.4 nm) | 0.9995 |

| First-Order (D1) | 215.8, 247.2, 268.4 | 0.4-3 | - | - |

| Second-Order (D2) | 223.2, 257.4 | 0.4-3 | y = 0.001x + 0.0041 (at 223.2 nm) | 0.9996 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating chlorprothixene from impurities and other components in a sample matrix, allowing for precise quantification and identification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely certified analytical technique for the analysis of chlorprothixene. A reverse-phase (RP) HPLC method has been described for the analysis of chlorprothixene. sielc.com This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com

The mobile phase for this separation consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid to ensure compatibility. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | Compatible with Mass Spectrometry (MS) with mobile phase modification |

| Applications | Quantitative analysis, impurity isolation, pharmacokinetics |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Gas Chromatography (GC) is another certified analytical technique for chlorprothixene. While specific detailed methods for chlorprothixene lactate (B86563) are not extensively documented in the provided results, GC methods have been developed for structurally similar compounds like chlorpromazine (B137089), indicating its applicability. nih.gov

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the separation and identification of drugs, including chlorprothixene. analyticaltoxicology.com It is suitable for analyzing drugs in their pure form as well as in pharmaceutical formulations. analyticaltoxicology.com For basic nitrogenous drugs like chlorprothixene, a standardized TLC system has been reported. analyticaltoxicology.com

In System TA, which uses silica (B1680970) gel plates treated with methanolic potassium hydroxide (B78521) and a mobile phase of methanol (B129727) and strong ammonia (B1221849) solution, chlorprothixene has a reported Rf value of 56. analyticaltoxicology.com This allows for its separation and identification relative to other compounds like atropine (B194438) (Rf 18), codeine (Rf 33), and diazepam (Rf 75). analyticaltoxicology.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are fundamental in determining the molecular structure of chlorprothixene and for its quantification. nih.govresearchgate.net Methods such as Ultraviolet-Visible (UV-VIS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to gain detailed information about the compound's structure and concentration. nih.govresearchgate.net

UV-VIS spectrophotometry is used to quantify chlorprothixene based on its absorbance of light at specific wavelengths, as detailed in the spectrophotometric derivative techniques section. nih.gov IR and NMR spectroscopy provide critical information for structural elucidation. nih.gov IR spectroscopy helps in identifying the functional groups present in the molecule, while NMR spectroscopy provides detailed insight into the arrangement of atoms within the molecule. nih.govresearchgate.net These techniques are often used in combination to confirm the identity and structure of chlorprothixene in research and pharmaceutical settings. nih.govresearchgate.net For instance, studies on chlorprothixene hydrochloride have utilized UV-VIS, IR, and NMR spectroscopy to establish optimum conditions for its analysis. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, which allows for the elucidation of a molecule's elemental composition and structure. In the context of Chlorprothixene Lactate, MS is instrumental in confirming the molecular weight of both the active chlorprothixene cation and the lactate anion.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common configuration for the analysis of pharmaceutical compounds in complex matrices. nih.gov For this compound, this method would involve chromatographic separation followed by mass spectrometric detection. The lactate component can be detected using a negative ionization mode, while the chlorprothixene moiety would be analyzed in positive ionization mode. mdpi.com Stable isotope dilution methods, where a labeled internal standard like sodium lactate-d3 is used, can provide accurate and precise quantification of lactate in samples. nih.gov

Table 1: Example Parameters for MS Analysis of Lactate

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Standard Curve Range | 0.625 - 20 mM |

| Analytical Measurement Range | 0.3 - 20 mM |

| Sample Preparation | 1:10 dilution with internal standard |

This interactive table provides typical parameters for the mass spectrometric analysis of lactate, which would be a component of the analysis for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the identity and purity of the compound.

In ¹H NMR spectroscopy, the lactate anion would be expected to show a characteristic doublet for the methyl (CH₃) group and a quartet for the methine (CH) group. nih.gov The specific chemical shifts can be influenced by the sample matrix and temperature. nih.gov For instance, in studies of lactate production in biological tissues, a peak for lactate was observed around 1.26 ppm. nih.gov The complex aromatic and aliphatic signals from the chlorprothixene cation would also be analyzed to ensure the correct structure is present. NMR is also used to analyze for racemization and to determine the number-average molecular weight of lactate-containing polymers. magtechjournal.com

UV/VIS Spectroscopy Applications

Ultraviolet-Visible (UV/VIS) spectroscopy is a robust, simple, and cost-effective method widely used for the quantitative analysis of pharmaceutical compounds. This technique is based on the principle that molecules absorb light at specific wavelengths. For the analysis of chlorprothixene, spectrophotometric methods have been developed and proven to be sensitive and accurate. nih.gov

Derivative spectrophotometry is a particularly useful application that enhances the resolution of overlapping spectral bands. For chlorprothixene hydrochloride, a compound structurally similar to the active part of this compound, quantitative measurements have been successfully performed using zero-, first-, and second-order derivative spectra. The optimal wavelengths for quantification are identified from the spectra. For example, in one study, wavelengths of 196.6 nm and 258.4 nm were used for the zero-order derivative. The method is applicable over a specific concentration range, which for chlorprothixene hydrochloride was found to be between 0.4-3 µg/mL.

Another approach involves the formation of ion-pair complexes. Chlorprothixene can form a complex with reagents like titanium (IV) thiocyanate, which can then be extracted and quantified spectrophotometrically. nih.gov This method allows for the determination of chlorprothixene in a concentration range of 4-35 µg/mL. nih.gov

Table 2: UV/VIS Spectrophotometric Data for Chlorprothixene Analysis

| Method | Order/Reagent | Wavelength(s) (nm) | Concentration Range (µg/mL) |

| Derivative Spectrophotometry | Zero Order (D0) | 196.6, 258.4 | 0.4 - 3 |

| Derivative Spectrophotometry | First Order (D1) | 215.8, 247.2, 268.4 | 0.4 - 3 |

| Derivative Spectrophotometry | Second Order (D2) | 223.2, 257.4 | 0.4 - 3 |

| Ion-Pair Formation | Titanium (IV) Thiocyanate | Not specified | 4 - 35 |

| Oxidation | Ammonium Metavanadate | Not specified | 2.5 - 25 |

This interactive table summarizes findings from spectrophotometric analyses of chlorprothixene, demonstrating different approaches to its quantification. nih.gov

Validation of Analytical Methods for Research Purity and Quantification

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org This is a critical step to ensure the reliability and accuracy of data generated during research and quality control of pharmaceutical compounds like this compound.

Adherence to International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines for the validation of analytical procedures. The recently updated ICH Q2(R2) guideline, which complements the ICH Q14 guideline on analytical procedure development, offers a harmonized international approach to method validation. amsbiopharma.comfda.gov

Validation of a method for this compound would involve assessing a range of performance characteristics. europa.eu For an assay procedure intended to quantify the compound, these characteristics typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or excipients. amsbiopharma.com

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range. A minimum of five concentrations is typically recommended. ich.org

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. amsbiopharma.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). amsbiopharma.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): For impurity testing, LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For the spectrophotometric analysis of chlorprothixene hydrochloride, the LOD was found to be in the range of 0.0531-0.0611 µg/mL, and the LOQ was between 0.1776-0.2044 µg/mL.

Application of Quality by Design (QbD) Principles

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives. americanpharmaceuticalreview.comresearchgate.net When applied to analytical methods, it is termed Analytical QbD (AQbD). rjptonline.org The goal of AQbD is to design a robust method that consistently delivers its intended performance throughout its lifecycle. americanpharmaceuticalreview.com

The AQbD process for an analytical method for this compound would involve several key steps:

Defining the Analytical Target Profile (ATP): This involves establishing the predefined objectives for the method, such as the required accuracy, precision, and range for quantifying this compound.

Risk Assessment: Identifying and evaluating variables (e.g., pH of the mobile phase, column temperature, reagent concentration) that could impact the method's performance. nih.gov

Method Development and Optimization: Using experimental designs (DoE) to systematically study the effects of identified variables and understand their interactions. rjptonline.org

Establishing a Method Operable Design Region (MODR): This is a multidimensional space based on method factors and settings that have been demonstrated to provide suitable method performance. americanpharmaceuticalreview.com Operating within the MODR ensures the method remains robust.

Defining a Control Strategy: This includes setting appropriate system suitability tests and other controls to manage risk and ensure the method performs as intended when deployed for routine use. nih.gov

By applying QbD principles, sources of variability that could lead to poor method robustness are identified and minimized, ensuring the analytical method for this compound is well-understood, fit for purpose, and reliable. researchgate.net

Future Directions in Chlorprothixene Lactate Research

Development of Novel Thioxanthene (B1196266) Analogues with Improved Receptor Selectivity and Potency

Chlorprothixene's therapeutic action is primarily attributed to its antagonism of dopamine (B1211576) D2 receptors, which helps to control the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.com However, it also interacts with a wide array of other receptors, including serotonin (B10506) (5-HT2), histamine (B1213489) (H1), alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors. patsnap.combionity.comdrugbank.com This multi-receptor activity, while contributing to some therapeutic effects like sedation (H1 antagonism), is also responsible for a range of side effects. patsnap.combionity.com

Future research is focused on synthesizing novel thioxanthene analogues with refined receptor selectivity. The goal is to design compounds that retain or enhance potent D2 and 5-HT2A antagonism for antipsychotic efficacy while minimizing off-target interactions, particularly at muscarinic and adrenergic receptors, to reduce side effects. patsnap.comwikipedia.org Structure-activity relationship (SAR) studies have shown that specific structural modifications can significantly alter the activity of thioxanthene derivatives. For instance, research into related compounds for other therapeutic areas has indicated that features such as the type of substituent on the thioxanthene ring, the length of the side chain, and the stereoisomerism (the relative orientation of the side chain) are critical for biological activity. oipub.com By systematically modifying these structural elements, medicinal chemists aim to develop next-generation thioxanthenes with a superior balance of efficacy and tolerability.

Table 1: Receptor Binding Profile of Chlorprothixene (B1288)

| Receptor Target | Pharmacological Action | Associated Therapeutic Effect(s) |

| Dopamine D1, D2, D3 | Antagonist | Antipsychotic effects bionity.comtargetmol.com |

| Serotonin 5-HT2 | Antagonist | Anxiolysis, potential mitigation of negative symptoms patsnap.combionity.com |

| Histamine H1 | Antagonist | Sedation patsnap.combionity.com |

| Alpha-1 Adrenergic | Antagonist | Hypotension, tachycardia bionity.com |

| Muscarinic Acetylcholine | Antagonist | Attenuation of extrapyramidal symptoms, but also anticholinergic side effects patsnap.comwikipedia.org |

| This table is interactive. Click on headers to sort. |

Exploration of Non-Psychotropic Pharmacological Actions

Beyond its role in psychiatry, the thioxanthene scaffold possesses a range of biological activities that warrant further investigation. Emerging research highlights the potential of chlorprothixene and related compounds in several non-psychotropic applications.

Antimicrobial Activity : Thioxanthenes have demonstrated broad-spectrum antimicrobial properties, including antibacterial, anti-mycobacterial, antiviral, and anti-parasitic actions. nih.gov Some studies suggest these compounds may inhibit bacterial efflux pumps, mechanisms that bacteria use to expel antibiotics, thereby overcoming drug resistance. researchgate.net This opens an avenue for developing thioxanthene-based agents as novel antimicrobials or as adjuvants to existing antibiotic therapies.

Anticancer Potential : Early research has shown that some thioxanthenes can modulate multidrug resistance (MDR) in tumor cells, a major obstacle in chemotherapy. oipub.com By inhibiting the pumps that eject anticancer drugs from cancer cells, these compounds could potentially enhance the efficacy of conventional cancer treatments.

Anti-inflammatory and Antioxidant Effects : Studies have revealed that chlorprothixene and its analogue flupentixol possess anti-inflammatory and antioxidant properties. nih.gov One identified mechanism is the inhibition of voltage-gated proton channels in microglia, the primary immune cells of the brain. nih.gov By suppressing these channels, the drugs may reduce the production of reactive oxygen species, which are implicated in neurodegenerative diseases. nih.gov

Other Potential Uses : Chlorprothixene is known to have antiemetic (anti-nausea) effects and has been explored as an adjunct medication in the management of severe chronic pain. bionity.comwikipedia.org It also acts as a functional inhibitor of acid sphingomyelinase (FIASMA), a mechanism that is being investigated for various therapeutic applications. wikipedia.orgtargetmol.com

Advanced Preclinical Models for Neurobiological and Antimicrobial Research

To effectively explore both the neurobiological and antimicrobial potential of new thioxanthene analogues, advanced and validated preclinical models are essential.

For neurobiological research, the focus is shifting from simple behavioral models to more complex paradigms that better mimic the multifaceted nature of psychiatric disorders. Pharmacological models, such as inducing psychosis-like states in rodents using NMDA receptor antagonists like phencyclidine (PCP) or ketamine, are used to assess the antipsychotic potential of new compounds. nih.gov Furthermore, there is a significant push, supported by initiatives like the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS), to develop animal models that can validly measure cognitive deficits—a core and poorly treated symptom of schizophrenia. nih.gov These models involve tasks assessing attention, working memory, and executive function. nih.gov

For antimicrobial research, in vitro models remain fundamental. Standard assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi are the first step. researchgate.net More advanced models include studying the effect on bacterial growth kinetics to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) effects. nih.gov Investigating the impact on biofilm formation and the inhibition of efflux pumps are also critical areas for understanding the full antimicrobial potential of these compounds. researchgate.net

Computational Chemistry and Molecular Modeling Applications in SAR Studies

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For chlorprothixene lactate (B86563) research, these in silico tools are invaluable for elucidating structure-activity relationships (SAR).

Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations are employed to rationalize the biological activity of thioxanthene derivatives. oipub.comnih.govnih.gov QSAR models use statistical methods to correlate variations in a compound's chemical structure with changes in its biological activity. oipub.com Molecular docking predicts how a molecule binds to the three-dimensional structure of a target receptor, providing insights into key interactions that determine potency and selectivity. nih.gov MD simulations can then model the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding. nih.gov These computational approaches allow researchers to prioritize the synthesis of the most promising new analogues, saving time and resources. oipub.comnih.gov

Investigation of the Metabolic Fate and Potential Contributions of the Lactate Counterion

While chlorprothixene is known to be metabolized by the liver, the specific metabolic pathways are not fully detailed in all literature. wikipedia.org Future research should focus on identifying the major metabolites and determining their pharmacological activity. It is crucial to understand whether these metabolites contribute to the therapeutic effect or to side effects.

Q & A

Q. How can researchers distinguish chlorprothixene lactate from other salts (e.g., hydrochloride, acetate) in synthesis and characterization?

Methodological Answer: Utilize spectroscopic techniques such as NMR to identify the lactate anion (e.g., characteristic peaks for lactate at δ 1.3–1.4 ppm for methyl groups and δ 4.1–4.3 ppm for the methine proton). Compare with reference standards of other salts (e.g., hydrochloride’s chloride ion via ion chromatography). X-ray crystallography can confirm structural differences in crystalline forms .

Q. What experimental approaches validate this compound’s dopamine receptor binding affinity?

Methodological Answer: Conduct radioligand displacement assays using D2 receptor-expressing cell membranes. Measure Ki values via competitive binding curves with [³H]spiperone. Computational docking studies (e.g., molecular dynamics simulations) can further predict binding interactions using crystallographic receptor structures .

Q. How should stability studies for this compound in aqueous solutions be designed?

Methodological Answer: Perform accelerated stability testing under varying pH (3–9), temperature (25–40°C), and light exposure. Use HPLC to monitor degradation products (e.g., lactone formation from lactate). Include mass spectrometry to identify breakdown pathways .

Advanced Research Questions

Q. What strategies address discrepancies in reported solubility data for this compound across solvents?

Methodological Answer: Systematically replicate prior methods using controlled solvent purity (e.g., HPLC-grade solvents). Employ differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility. Validate results with in situ Raman spectroscopy during dissolution assays .

Q. How can pharmacokinetic models integrate this compound’s metabolite profiles from in vitro and in vivo data?

Methodological Answer: Use compartmental modeling to correlate hepatic microsomal metabolite data (e.g., CYP450-mediated oxidation) with plasma concentration-time curves. Incorporate physiologically based pharmacokinetic (PBPK) models to scale interspecies differences .

Q. What experimental designs resolve contradictory findings in this compound’s efficacy across animal models of psychosis?

Methodological Answer: Standardize behavioral assays (e.g., prepulse inhibition tests) with strict control of dosing regimens (e.g., intraperitoneal vs. oral administration). Include biomarker validation (e.g., striatal dopamine levels via microdialysis) to confirm target engagement .

Q. How can researchers optimize analytical methods for detecting trace impurities in this compound formulations?

Methodological Answer: Develop a UHPLC-MS/MS protocol with a C18 column and gradient elution (0.1% formic acid/acetonitrile). Validate sensitivity (LOD < 0.1 μg/mL) and specificity against known degradation products. Cross-reference with pharmacopeial standards .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound?

Methodological Answer: Employ chiral chromatography (e.g., amylose-based columns) to separate enantiomers. Use circular dichroism (CD) to verify optical purity. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize racemization .

Q. How should researchers design studies to evaluate this compound’s environmental impact in wastewater?

Methodological Answer: Conduct biodegradation assays using activated sludge models (OECD 301F). Quantify residual drug levels via LC-MS/MS. Assess ecotoxicity using Daphnia magna survival assays at environmentally relevant concentrations .

Q. What methodologies address this compound’s synergistic effects with atypical antipsychotics?

Methodological Answer: Perform isobolographic analysis in rodent models to quantify synergistic interactions (e.g., with risperidone). Use fractional inhibitory concentration (FIC) indices to validate combinatory efficacy. Include receptor occupancy studies via PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.